molecular formula C7H6Cl2FN B1410700 2,3-Dichloro-5-fluorobenzylamine CAS No. 1805127-80-3

2,3-Dichloro-5-fluorobenzylamine

Cat. No.: B1410700
CAS No.: 1805127-80-3
M. Wt: 194.03 g/mol
InChI Key: ICKDSBDDPUGBCW-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorobenzylamine: is an organic compound with the molecular formula C7H6Cl2FN It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and one fluorine atom at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing 2,3-Dichloro-5-fluorobenzylamine involves the nucleophilic substitution of 2,3-dichloro-5-fluorobenzyl chloride with ammonia or an amine. This reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.

    Reductive Amination: Another method involves the reductive amination of 2,3-dichloro-5-fluorobenzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3-Dichloro-5-fluorobenzylamine can undergo oxidation reactions to form corresponding benzaldehydes or benzoic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: It can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: 2,3-Dichloro-5-fluorobenzaldehyde, 2,3-Dichloro-5-fluorobenzoic acid.

    Reduction: 2,3-Dichloro-5-fluorobenzyl alcohol, 2,3-Dichloro-5-fluorotoluene.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,3-Dichloro-5-fluorobenzylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique substitution pattern on the benzene ring can impart specific biological activities, making it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the synthesis of polymers and materials with specific properties. It can also be employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorobenzylamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    2-Chloro-5-fluorobenzylamine: Similar structure but with one less chlorine atom.

    2,4-Dichloro-5-fluorobenzylamine: Similar structure but with an additional chlorine atom at the 4 position.

    2,3-Dichloro-6-fluorobenzylamine: Similar structure but with the fluorine atom at the 6 position instead of the 5 position.

Uniqueness: 2,3-Dichloro-5-fluorobenzylamine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The combination of chlorine and fluorine atoms on the benzene ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,3-dichloro-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKDSBDDPUGBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dichloro-5-fluorobenzylamine
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Reactant of Route 4
2,3-Dichloro-5-fluorobenzylamine
Reactant of Route 5
2,3-Dichloro-5-fluorobenzylamine
Reactant of Route 6
2,3-Dichloro-5-fluorobenzylamine

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